2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
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Overview
Description
2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a fused ring system with a chlorine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,2-diaminobenzene in the presence of a cyclizing agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the isoindole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced isoindole derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(4-bromophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
- 2-(4-methylphenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
Uniqueness
2-(4-chlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This substitution can enhance its potency in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H16ClN |
---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H16ClN/c1-11-7-13-9-18(10-14(13)8-12(11)2)16-5-3-15(17)4-6-16/h3-8H,9-10H2,1-2H3 |
InChI Key |
VJJGXBOITXBEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=C(C=C3)Cl)C=C1C |
Origin of Product |
United States |
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